Egfr-IN-43
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-43 is a novel compound that targets the epidermal growth factor receptor (EGFR). This receptor is a transmembrane protein involved in the regulation of cell growth, survival, proliferation, and differentiation. Mutations in EGFR are commonly associated with various cancers, particularly non-small cell lung cancer (NSCLC). This compound is designed to inhibit the activity of mutant EGFR, making it a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-43 involves multiple steps, including the formation of key intermediates and final coupling reactionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure scalability and cost-effectiveness. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity. The process is designed to meet regulatory standards and ensure the safety and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Egfr-IN-43 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity and potential therapeutic applications .
Applications De Recherche Scientifique
Egfr-IN-43 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of EGFR inhibitors.
Biology: Investigated for its effects on cell signaling pathways and cellular processes.
Medicine: Evaluated for its potential as a therapeutic agent in the treatment of cancers with EGFR mutations.
Industry: Utilized in the development of new drugs and diagnostic tools for cancer therapy
Mécanisme D'action
Egfr-IN-43 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the phosphorylation of EGFR and subsequent activation of downstream signaling pathways involved in cell proliferation and survival. By blocking these pathways, this compound effectively reduces the growth and spread of cancer cells with EGFR mutations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Egfr-IN-43 include:
Gefitinib: An EGFR inhibitor used in the treatment of NSCLC.
Erlotinib: Another EGFR inhibitor with similar applications.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance to earlier inhibitors.
Uniqueness
This compound is unique in its ability to selectively target specific EGFR mutations with high potency and minimal off-target effects. This selectivity makes it a valuable addition to the arsenal of EGFR inhibitors, offering potential benefits in terms of efficacy and safety .
Propriétés
Formule moléculaire |
C50H55ClFN5O5 |
---|---|
Poids moléculaire |
860.4 g/mol |
Nom IUPAC |
N-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]-7-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]heptanamide |
InChI |
InChI=1S/C50H55ClFN5O5/c1-4-41(35-13-8-7-9-14-35)49(36-16-21-39(58)22-17-36)37-18-23-40(24-19-37)61-30-28-57(2)27-11-6-5-10-15-48(59)53-26-12-29-62-47-32-42-45(33-46(47)60-3)54-34-55-50(42)56-38-20-25-44(52)43(51)31-38/h7-9,13-14,16-25,31-34,58H,4-6,10-12,15,26-30H2,1-3H3,(H,53,59)(H,54,55,56)/b49-41- |
Clé InChI |
GTBNNKSMXPTINB-RJNVDUOCSA-N |
SMILES isomérique |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)CCCCCCC(=O)NCCCOC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC(=C(C=C5)F)Cl)OC)/C6=CC=CC=C6 |
SMILES canonique |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)CCCCCCC(=O)NCCCOC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC(=C(C=C5)F)Cl)OC)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.